5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, enantiomers of 5- and 6-methyloctanoic acids were synthesized from diols, which were alkylated and then transformed into the corresponding acids through a series of reactions including alkylation, crystallization, reductive cleavage, and oxidation . Another synthesis approach for a related compound, (E)-5-tosyl-4-pentenoic acid, involved stereoselective iodosulfonylation-dehydroiodimation, lithiation, and reaction with carbonyl compounds to afford 6-hydroxy acids, which could be further transformed into different products .
Molecular Structure Analysis
The molecular structure of a related compound, (4S)-5-(2-methoxy-2-oxoethylamino)-5-oxo-4-(3,4,5-trimethoxybenzamido) pentanoic acid, was determined using single-crystal X-ray diffraction analysis. This analysis revealed the crystal to be monoclinic with specific cell parameters and confirmed the tautomeric form of the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are quite diverse. For example, the synthesis of enantiomers of 5- and 6-methyloctanoic acids included steps such as alkylation, crystallization, and oxidation . The synthesis of (E)-5-tosyl-4-pentenoic acid involved reactions such as iodosulfonylation-dehydroiodimation, lithiation, and esterification . These reactions are crucial for the formation of the desired products with specific configurations and functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be inferred from their synthesis and molecular structure. For instance, the crystal structure analysis provides information about the density and molecular geometry, which are important for understanding the physical properties of the compound . The synthesis methods and the resulting functional groups indicate the chemical reactivity and potential applications of these compounds .
Scientific Research Applications
Application 1: Potential Anti-Alzheimer’s Agents
- Summary of Application : A series of novel 2-carbo–substituted 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes and their 6-(4-trifluoromethyl)phenylhydrazono derivatives have been prepared and evaluated for biological activity against the human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Results or Outcomes : The most active compounds from each series were evaluated against the following enzyme targets involved in Alzheimer’s disease, β-secretase (BACE-1) and lipoxygenase-15 (LOX-15), as well as for anti-oxidant potential .
Application 2: IR-detectable Metal–Carbonyl Tracers
- Summary of Application : The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions.
- Methods of Application : The compound is synthesized and used as a tracer in studies involving amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.
Application 3: Proteomics Research
properties
IUPAC Name |
5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-7-10(2)14(11(3)8-9)12(15)5-4-6-13(16)17/h7-8H,4-6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMMDCNECWHBGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CCCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60305604 | |
Record name | 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
CAS RN |
500892-07-9 | |
Record name | 5-oxo-5-(2,4,6-trimethylphenyl)pentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60305604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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